REACTION_CXSMILES
|
[CH3:1][Si:2](Cl)([CH3:4])[CH3:3].[CH:6]1([Na])[CH:10]=[CH:9][CH:8]=[CH:7]1>O1CCCC1>[CH3:1][Si:2]([C:7]1[CH2:6][CH:10]=[CH:9][CH:8]=1)([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC=C1)[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at −78° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
returned to room temperature over 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
A salt precipitated in the mixture solution
|
Type
|
CUSTOM
|
Details
|
was removed by filtration in a nitrogen atmosphere
|
Type
|
DISTILLATION
|
Details
|
the residual solution was distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C1=CC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |